molecular formula C20H24N2O6 B13490587 Aloc-Trp(Boc)-OH

Aloc-Trp(Boc)-OH

Cat. No.: B13490587
M. Wt: 388.4 g/mol
InChI Key: IZNFKNASKVXMLX-HNNXBMFYSA-N
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Description

Aloc-Trp(Boc)-OH is a derivative of tryptophan, an essential amino acid. The compound is characterized by the presence of an allyloxycarbonyl (Aloc) protecting group on the amino group and a tert-butoxycarbonyl (Boc) protecting group on the indole nitrogen. These protecting groups are commonly used in peptide synthesis to prevent unwanted side reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Aloc-Trp(Boc)-OH typically involves the protection of the amino and indole groups of tryptophan. The process begins with the protection of the amino group using the allyloxycarbonyl (Aloc) group. This is followed by the protection of the indole nitrogen with the tert-butoxycarbonyl (Boc) group. The reaction conditions often involve the use of base catalysts and organic solvents to facilitate the protection reactions.

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. The process may involve continuous flow reactors and automated systems to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

Aloc-Trp(Boc)-OH can undergo various chemical reactions, including:

    Deprotection Reactions: Removal of the Aloc and Boc protecting groups under specific conditions.

    Substitution Reactions: Introduction of different functional groups at the amino or indole positions.

    Oxidation and Reduction Reactions: Modification of the indole ring or side chain.

Common Reagents and Conditions

    Deprotection: Palladium catalysts for Aloc removal and acidic conditions for Boc removal.

    Substitution: Nucleophilic reagents and appropriate solvents.

    Oxidation/Reduction: Oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, deprotection yields free tryptophan, while substitution reactions can yield various tryptophan derivatives.

Scientific Research Applications

Aloc-Trp(Boc)-OH is widely used in scientific research, particularly in:

    Peptide Synthesis: As a protected amino acid, it is used in the synthesis of peptides and proteins.

    Medicinal Chemistry: It serves as a building block for the development of pharmaceuticals.

    Biological Studies: Used in the study of protein structure and function.

    Industrial Applications: Employed in the production of bioactive compounds and materials.

Mechanism of Action

The mechanism of action of Aloc-Trp(Boc)-OH is primarily related to its role as a protected amino acid in peptide synthesis. The protecting groups prevent unwanted reactions during the synthesis process, ensuring the correct sequence and structure of the peptide. Upon deprotection, the free amino acid can participate in biological processes, interacting with molecular targets and pathways specific to tryptophan.

Comparison with Similar Compounds

Similar Compounds

    Fmoc-Trp(Boc)-OH: Another protected tryptophan derivative with a fluorenylmethyloxycarbonyl (Fmoc) group.

    Cbz-Trp(Boc)-OH: Contains a benzyloxycarbonyl (Cbz) protecting group.

    Boc-Trp-OH: Only the indole nitrogen is protected with a Boc group.

Uniqueness

Aloc-Trp(Boc)-OH is unique due to the combination of Aloc and Boc protecting groups, which provide specific advantages in peptide synthesis, such as selective deprotection and compatibility with various synthetic strategies.

Properties

Molecular Formula

C20H24N2O6

Molecular Weight

388.4 g/mol

IUPAC Name

(2S)-3-[1-[(2-methylpropan-2-yl)oxycarbonyl]indol-3-yl]-2-(prop-2-enoxycarbonylamino)propanoic acid

InChI

InChI=1S/C20H24N2O6/c1-5-10-27-18(25)21-15(17(23)24)11-13-12-22(19(26)28-20(2,3)4)16-9-7-6-8-14(13)16/h5-9,12,15H,1,10-11H2,2-4H3,(H,21,25)(H,23,24)/t15-/m0/s1

InChI Key

IZNFKNASKVXMLX-HNNXBMFYSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1C=C(C2=CC=CC=C21)C[C@@H](C(=O)O)NC(=O)OCC=C

Canonical SMILES

CC(C)(C)OC(=O)N1C=C(C2=CC=CC=C21)CC(C(=O)O)NC(=O)OCC=C

Origin of Product

United States

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